N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSFBOPWADMWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and preventing the production of prostaglandins, the compound can effectively reduce inflammation. This makes it potentially useful in the treatment of conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, some benzothiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation.
Biological Activity
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cell death. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, effects on cellular processes, and potential therapeutic uses.
Structural Characteristics
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : This component is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
- Piperidine ring : A versatile structural element that enhances the compound's interaction with biological targets.
- Cyclopropyloxalamide group : This unique feature may contribute to its pharmacological properties, enhancing selectivity and efficacy.
Research indicates that this compound exhibits significant anti-inflammatory activity. Key findings include:
- Inhibition of Pyroptotic Cell Death : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This is particularly relevant in conditions characterized by excessive inflammatory responses.
- Reduction of Interleukin Levels : Studies demonstrate that the compound can significantly lower levels of interleukin 1 beta (IL-1β), a pro-inflammatory cytokine involved in various inflammatory diseases.
- Selective Receptor Binding : Interaction studies reveal that it selectively binds to receptors involved in inflammatory pathways, suggesting a targeted approach to modulating these biological responses.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole, piperidine, cyclopropyloxalamide | Anti-inflammatory, inhibits pyroptosis |
| 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one | Piperidine ring, benzodiazole | Anti-inflammatory |
| 4-(benzo[d]thiazol-2-yloxy)aniline | Benzo[d]thiazole moiety | Anticancer properties |
| N-(cyclopropyl)-N'-(benzo[d]thiazol-2-yloxy)urea | Urea linkage with benzo[d]thiazole | Potential anti-tumor activity |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage models exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Cancer Research : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is required to elucidate the specific pathways involved .
- Therapeutic Applications : The unique structural characteristics of this compound position it as a candidate for drug development targeting inflammatory diseases and certain cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Estimated based on structural extrapolation from analogs.
Key Structural and Functional Insights:
- Aromatic Heterocycles : The target’s benzo[d]thiazol-2-yl group is bulkier and more aromatic than the thiazol-2-yl () or isoxazol-3-yl () groups. This could enhance binding affinity to hydrophobic pockets in biological targets, such as kinase ATP-binding sites .
- Cyclopropyl vs. Methyl/Phenethyl: The cyclopropyl group in the target compound offers rigidity and reduced metabolic susceptibility compared to the methyl group in or the flexible phenethyl chain in .
- Oxalamide Linker : All compounds share an oxalamide bridge, which provides hydrogen-bonding capability. However, substituents on the piperidine (e.g., benzyl in vs. benzo[d]thiazol in the target) modulate steric and electronic effects, influencing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
